3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride
Description
3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride is a synthetic small molecule characterized by a quinazoline core substituted with a methyl group at position 6 and a propionic acid moiety linked via an amino group at position 4. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. Quinazoline derivatives are widely explored for their bioactivity, particularly in targeting enzymes and receptors involved in inflammation, cancer, and neurological disorders .
Properties
IUPAC Name |
3-[(6-methylquinazolin-4-yl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-8-2-3-10-9(6-8)12(15-7-14-10)13-5-4-11(16)17;/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXPQPMHSDRZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid (2-aminobenzoic acid) undergoes cyclization with formamide or urea under reflux conditions to yield 4-hydroxyquinazoline. This reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. Substituted anthranilic acids, such as 6-methylanthranilic acid, may directly introduce the methyl group at the 6-position during cyclization. However, the limited commercial availability of such precursors often necessitates post-cyclization alkylation.
Reaction Conditions:
Alternative Route: Nitrile Cyclization
An alternative approach involves reacting 2-aminobenzonitrile with formic acid or acetic anhydride. This method avoids the use of urea but requires stringent temperature control to prevent nitrile hydrolysis.
Amide Bond Formation with Propionic Acid
The propionic acid moiety is attached via nucleophilic acyl substitution. Prior activation of the carboxylic acid is essential.
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are widely used to activate propionic acid, forming an active ester intermediate that reacts with the quinazoline amine.
Stepwise Procedure:
- Activation: Stir propionic acid (1.1 eq) with EDCI (1.2 eq) and HOBt (1.2 eq) in DMF at 0°C for 30 minutes.
- Coupling: Add 6-methylquinazolin-4-amine (1.0 eq) and react at room temperature for 12–18 hours.
- Workup: Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc).
Acid Chloride Route
Propionic acid chloride reacts directly with the quinazoline amine in the presence of a base (e.g., triethylamine). While faster, this method requires anhydrous conditions and generates corrosive HCl gas.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance solubility and stability.
Protocol:
- Dissolve the amine intermediate (1.0 eq) in dry ethanol.
- Bubble HCl gas through the solution until pH ≈ 1–2.
- Concentrate under reduced pressure and recrystallize from ethanol/diethyl ether.
Critical Parameters:
- Solvent Purity: Moisture degrades the hydrochloride salt.
- Recrystallization Solvent: Ethanol/ether (3:1 v/v) yields crystals with >99% purity.
Purification and Characterization
Recrystallization
Recrystallization from ethanol removes unreacted starting materials and byproducts. Optimal conditions involve slow cooling from 60°C to −20°C over 12 hours.
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves the target compound from structural analogs. Retention time typically ranges from 8.5–9.2 minutes.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, D₂O): δ 8.72 (s, 1H, quinazoline H-2), 7.98 (d, J = 8.4 Hz, 1H, H-8), 7.62 (d, J = 8.4 Hz, 1H, H-5), 3.42 (t, J = 6.8 Hz, 2H, CH₂NH), 2.91 (t, J = 6.8 Hz, 2H, CH₂CO), 2.51 (s, 3H, CH₃).
- IR (KBr): 1732 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=N quinazoline).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| EDCI/HOBt Coupling | High selectivity, mild conditions | Costly reagents | 70–85 |
| Acid Chloride Route | Rapid reaction | Anhydrous conditions required | 60–75 |
| Suzuki-Miyaura Methylation | Regioselective | Expensive catalysts | 50–60 |
Industrial-Scale Considerations
Large-scale production (≥100 kg batches) necessitates modifications:
- Continuous Flow Reactors: Enhance heat transfer during exothermic steps like HCl salt formation.
- Solvent Recovery: DMF and ethanol are distilled and reused to reduce costs.
- Quality Control: In-line PAT (Process Analytical Technology) monitors reaction progress via FTIR spectroscopy.
Emerging Methodologies
Recent advances include enzymatic amidation using lipases (e.g., Candida antarctica Lipase B), which eliminates the need for coupling reagents. Pilot-scale trials achieved 65% yield with 98% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride are diverse, spanning several domains:
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Studies indicate that it may inhibit key signaling pathways involved in tumor growth, particularly through interactions with the epidermal growth factor receptor (EGFR).
Anticonvulsant Activity
Research has shown that derivatives of quinazoline compounds exhibit anticonvulsant properties. For instance, related compounds have demonstrated effectiveness in various seizure models without significant neurotoxicity, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
This compound has been explored for its ability to inhibit enzymes involved in cancer metabolism and signaling pathways. Specific studies highlight its potential to modulate enzyme activity, which could be beneficial in treating cancers characterized by overactive signaling pathways .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, potentially modulating inflammatory pathways and offering therapeutic benefits in conditions associated with chronic inflammation.
Case Studies
In Vitro Studies : A series of experiments demonstrated that derivatives of quinazoline exhibited potent anticancer activity against various human tumor cell lines with IC50 values in the nanomolar range .
Mechanistic Studies : Investigations into binding affinities revealed that modifications on the quinazoline scaffold could enhance or diminish activity against specific targets like EGFR and RET, indicating a need for further exploration into structure-activity relationships.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Based Derivatives
Key Compounds:
- Compound 131 (5-methyl-3-(3-prop-2-ynyloxy-phenyl)-2-{1-[9H-purin-6-ylamino]ethyl}-3H-quinazolin-4-one)
- Compound 132 (2-{1-[2-amino-9H-purin-6-ylamino]ethyl}-3-(3-hydroxyphenyl)-5-methyl-3H-quinazolin-4-one)
Discussion: The target compound’s propionic acid group distinguishes it from quinazolinone derivatives like 131 and 132, which feature purine-linked side chains. The acid moiety may improve binding to polar receptor domains (e.g., glutamate receptor subunits) compared to the lipophilic purine groups in 131/132 . Additionally, the hydrochloride salt likely offers better bioavailability than neutral quinazolinones .
Propionic Acid Derivatives
Key Compounds:
- Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232)
- 2-(substituted sulphur)-3-(substituted phenyl)propionic acid derivatives
Discussion: Unlike I-6232’s pyridazine-benzoate structure, the target compound’s quinazoline core may confer selectivity toward different receptor subtypes (e.g., NMDA vs. AMPA glutamate receptors) . Patent derivatives with sulfur/sulfoxide groups () highlight the role of electronegative substituents in anti-inflammatory activity, whereas the target compound’s amino-propionic acid group could favor ionic interactions in receptor binding .
Heterocyclic Compounds with Receptor Affinity
Key Compounds:
- Ionotropic glutamate receptor agonists (AMPA, NMDA)
- Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)
Discussion: While I-6473 and classical glutamate agonists prioritize isoxazole/pyridazine heterocycles for receptor activation, the target compound’s quinazoline scaffold may shift activity toward kinase inhibition (e.g., EGFR or VEGFR) rather than direct receptor agonism . The propionic acid group could mimic endogenous ligands (e.g., glutamate’s carboxylate), but further studies are needed to confirm this .
Biological Activity
3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 283.72 g/mol. Its structure includes a hydroxy group, a propionic acid moiety, and a quinazolinyl amino group with a methyl substitution on the quinazoline ring. These structural features contribute to its reactivity and biological interactions.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors involved in cellular signaling pathways. It is hypothesized that the compound can act as an inhibitor or modulator of protein tyrosine kinases (PTKs), which play critical roles in various cellular processes including growth, metabolism, and differentiation .
Interaction with Protein Tyrosine Kinases
Research indicates that quinazoline derivatives, including this compound, can inhibit PTKs, leading to the suppression of abnormal cell growth associated with cancer . The ability to form covalent bonds with amino acid residues at the active sites of these enzymes allows for irreversible inhibition, which may enhance therapeutic efficacy against cancers characterized by deregulated PTK activity .
In Vitro Studies
- Enzyme Inhibition : Preliminary studies suggest that this compound can selectively bind to certain PTKs. For instance, it has shown inhibitory effects on EGF-R kinase, which is associated with various tumors .
- Cell Line Studies : In vitro evaluations have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines. For example, it was found to induce necrosis in several mutant acute myeloid leukemia (AML) cell lines without affecting normal cells .
Case Studies
A notable case study involved the synthesis and evaluation of quinazoline derivatives for their anticancer properties. The study highlighted that compounds similar to this compound showed significant activity against multiple cancer cell lines, reinforcing its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Hydroxy-2-(quinazolin-4-ylamino)-butyric acid | Lacks methyl substitution on quinazoline | Potentially different biological activity |
| 3-Hydroxy-2-(6-chloroquinazolin-4-ylamino)-propionic acid | Chlorine instead of methyl | Altered electronic properties |
| 3-Hydroxy-2-(7-methylquinazolin-4-ylamino)-propionic acid | Methyl at position 7 | Variation in receptor interactions |
This table illustrates how the specific methyl substitution pattern on the quinazoline ring may influence the biological activity and interaction profiles of this compound compared to others in its class.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For quinazolinone derivatives, stepwise alkylation and cyclization under controlled pH (e.g., using chloroethyl acetate) have shown high yields . Purification via recrystallization or chromatography (HPLC) ensures purity, with yields validated by mass balance calculations .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) for functional group verification, HPLC for purity assessment (>98%), and mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography or FT-IR can resolve ambiguities in tautomeric forms, as seen in structurally similar quinazolinone derivatives .
Q. What are the key considerations for assessing the biological activity of this compound in kinase inhibition studies?
- Methodological Answer : Use in vitro kinase assays (e.g., p38 MAPK inhibition) with ATP-competitive binding protocols. Validate selectivity via dose-response curves (IC₅₀) against off-target kinases. Cell-based models (e.g., cytokine suppression in macrophages) should corroborate biochemical data, ensuring physiological relevance .
Advanced Research Questions
Q. How can computational methods be integrated with experimental approaches to elucidate the reaction mechanism of this compound's synthesis?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map reaction pathways and identify intermediates. Pair this with transition state analysis to optimize activation energies. Experimental validation via kinetic isotope effects (KIEs) or trapping of intermediates (e.g., using quenching agents) bridges computational predictions with empirical data .
Q. How should researchers address contradictions in biological activity data across different experimental models?
- Methodological Answer : Apply data triangulation by cross-referencing results from in vitro assays, cell cultures, and ex vivo models. For example, discrepancies in kinase inhibition potency may arise from differential membrane permeability or metabolic stability. Use LC-MS/MS to quantify intracellular compound levels and adjust dosing regimens accordingly .
Q. What reactor design principles are critical for scaling up the synthesis while maintaining reaction efficiency?
- Methodological Answer : Prioritize continuous flow reactors for homogeneous reactions to enhance heat/mass transfer. For heterogeneous steps (e.g., catalytic cyclization), use stirred-tank reactors with optimized impeller designs. Computational fluid dynamics (CFD) simulations can predict mixing efficiency and guide scale-up parameters .
Q. How can interdisciplinary approaches enhance the development of novel applications for this compound?
- Methodological Answer : Integrate materials science (e.g., nanoparticle drug delivery) with structural biology (e.g., cryo-EM for target binding visualization) to expand therapeutic potential. Collaborations with computational chemists can accelerate virtual screening for off-target effects or polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
